molecular formula C18H37NO4S B024273 N-Palmitoyl Taurine CAS No. 83982-06-3

N-Palmitoyl Taurine

Cat. No. B024273
CAS RN: 83982-06-3
M. Wt: 363.6 g/mol
InChI Key: LPDJCYFKKSLKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Palmitoyl Taurine is a compound derived from taurine, a semi-essential amino acid found in the human body and various living creatures. Taurine plays a role in several physiological functions, but N-Palmitoyl Taurine specifically, has unique properties and applications in various fields.

Synthesis Analysis

Taurine can be synthesized using green bio-organic catalysts under environmentally friendly conditions. The Knoevenagel reaction between aldehydes and malononitrile, catalyzed by taurine, is one such method (Shirini & Daneshvar, 2016). Additionally, N-Protected 1-Substituted and 1,2-Disubstituted Taurines, which are important sulfur analogs of amino acids, have been synthesized from olefins and epoxides using N-benzyloxycarbonylamino alcohol thioacetates as key intermediates (Xu & Xu, 2004).

Molecular Structure Analysis

Taurine, as the base molecule, is a β-amino acid that does not form part of proteins or nucleic acids. It contains a unique structure involving a sulfonic acid group, which influences its physiological functions. Taurine derivatives like N-Palmitoyl Taurine may have variations in their structure to cater to specific biochemical needs.

Chemical Reactions and Properties

Taurine is involved in reactions such as bile acid formation, modulation of calcium flux, and conjugation reactions. It can react with hypochlorous acid in leucocytes to form N-chlorotaurine. These chemical properties are essential in understanding how N-Palmitoyl Taurine might behave in biological systems (Hansen, 2001).

Scientific Research Applications

  • Anti-convulsant, Anti-alcoholic, and Anti-cancer Agent : Taurine analogues, including N-Palmitoyl Taurine, have potential as anti-convulsant, anti-alcoholic, and anti-cancer agents (Gupta, Win, & Bittner, 2005).

  • Inflammatory Injury Prevention : Taurine chloramine, a compound related to taurine, has been found to protect cells from inflammatory injury by inhibiting specific signaling pathways (Kim & Kim, 2005).

  • Obesity and Metabolic Health : Taurine supplementation, in conjunction with nutritional counseling, has been observed to increase adiponectin levels and decrease markers of inflammation and lipid peroxidation in obese women (Rosa et al., 2014).

  • Brain Development : Taurine plays a significant role in brain development, including neuronal proliferation, stem cell proliferation, and differentiation, suggesting its potential direct use in clinical applications to improve brain development (Li, Gao, & Liu, 2017).

  • Mitochondrial Health : Taurine supplementation can protect against pathologies associated with mitochondrial defects, such as aging, mitochondrial diseases, metabolic syndrome, cancer, cardiovascular diseases, and neurological disorders (Jong, Sandal, & Schaffer, 2021).

  • Anti-obesity Effect : Taurine has been shown to alleviate high-fat diet-induced obesity, improve insulin sensitivity, and increase energy expenditure and adaptive thermogenesis in mice (Guo et al., 2019).

  • Diabetes Mellitus : Taurine has cytoprotective properties and is beneficial against type 1 and type 2 diabetes mellitus and their complications (Sirdah, 2015).

  • Neurological Disorders : Taurine has potential ameliorating effects against various neurological disorders like neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy, and plays a therapeutic role in neurodevelopmental disorders (Jakaria et al., 2019).

  • Hepatic Steatosis Prevention : Taurine protects against high-fat diet-induced hepatic steatosis by stimulating antioxidant levels, stimulating hepatic oxidation, and suppressing lipid synthesis (Morsy et al., 2020).

Safety And Hazards

N-Palmitoyl taurine is not intended for human or veterinary use . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints .

properties

IUPAC Name

2-(hexadecanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJCYFKKSLKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561075
Record name 2-(Hexadecanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Palmitoyl Taurine

CAS RN

83982-06-3
Record name 2-(Hexadecanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Palmitoyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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